molecular formula C10H10N2O2 B12941138 4-(2-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one CAS No. 936250-04-3

4-(2-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one

Katalognummer: B12941138
CAS-Nummer: 936250-04-3
Molekulargewicht: 190.20 g/mol
InChI-Schlüssel: ZVNBEOIRQYISLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the imidazole ring, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with ethylenediamine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is obtained after purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .

Wirkmechanismus

The mechanism of action of 4-(2-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one is unique due to its specific imidazole structure and the presence of the methoxyphenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

936250-04-3

Molekularformel

C10H10N2O2

Molekulargewicht

190.20 g/mol

IUPAC-Name

4-(2-methoxyphenyl)-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C10H10N2O2/c1-14-9-5-3-2-4-7(9)8-6-11-10(13)12-8/h2-6H,1H3,(H2,11,12,13)

InChI-Schlüssel

ZVNBEOIRQYISLP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C2=CNC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.